1-[(3-CHLOROPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE
Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of 3-chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Attachment of Phenoxymethyl Group: The phenoxymethyl group can be attached through an etherification reaction using phenol and a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound can be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE depends on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA/RNA synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
1-(2-chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole: Similar structure but with a different position of the chlorine atom, which may affect its chemical and biological properties.
1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzimidazole: Similar structure but with a methoxymethyl group instead of a phenoxymethyl group, which may influence its reactivity and applications.
1-(3-chlorobenzyl)-2-(phenoxymethyl)-1H-imidazole:
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-17-8-6-7-16(13-17)14-24-20-12-5-4-11-19(20)23-21(24)15-25-18-9-2-1-3-10-18/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPWJRZHBHLDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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